molecular formula C14H18N2O B2866281 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156750-72-9

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2866281
CAS No.: 1156750-72-9
M. Wt: 230.311
InChI Key: GWWCTIXNRJIKAA-UHFFFAOYSA-N
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Description

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Phenylpiperazine derivatives are a significant class of compounds in pharmaceutical research, frequently investigated for their effects on the central nervous system . Studies on closely related analogues have demonstrated that these molecules can interact with key neurological targets. For instance, research on the compound 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has shown it can enhance memory acquisition and formation in preclinical models through interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors . Furthermore, novel piperazine derivatives are being actively explored as selective activators of channels such as TRPC6, representing a promising avenue for investigating synaptic deficiency and cognitive disorders . The piperazine scaffold is a common feature in over 85% of FDA-approved drugs, underscoring its importance in the development of new biologically active substances . This background makes this compound a compound of interest for researchers in neuroscience and medicinal chemistry, particularly for probing neurological mechanisms and pathways.

Properties

IUPAC Name

1-[4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWCTIXNRJIKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-methylphenylpiperazine with an appropriate acylating agent. One common method includes the use of prop-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. For instance, it may modulate the activity of serotonin or dopamine receptors, which are crucial in regulating mood and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one, highlighting structural variations, synthesis yields, and physicochemical properties:

Compound Name Substituents on Piperazine/Propenone Melting Point (°C) Yield (%) Key Properties/Applications References
This compound (Target) 3-Methylphenyl (piperazine), propenone Not reported Not reported Baseline for comparison N/A
1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Bromophenyl sulfonyl (piperazine), 4-methoxyphenyl 206–208 71 Anti-diabetes candidate; high purity (99.33%)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl (piperazine), 4-fluorophenyl Not reported Not reported Research applications in covalent inhibition
(2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one 3-Chlorophenyl (piperazine), naphthalen-1-yl Not reported Not reported Predicted pKa = 1.89; high density (1.26 g/cm³)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl (piperazine), 4-methylphenyl Not reported 76 Crystalline; C–H···O hydrogen bonding observed
1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-phenoxypropan-2-ol 3-Methoxyphenyl (piperazine), phenoxypropan-2-ol Not reported Not reported Structural analog with altered backbone

Structural and Electronic Variations

  • Piperazine Substitutions: The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like bis(4-methoxyphenyl)methyl () or naphthalen-1-yl (). Smaller groups (e.g., 4-fluorophenyl in ) may enhance solubility but reduce binding specificity.
  • Propenone Modifications: Substituents on the propenone aryl ring (e.g., 4-methoxyphenyl in vs. 4-methylphenyl in ) alter electron density, affecting π-π stacking interactions and redox properties.

Biological Activity

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a 3-methylphenyl group and a prop-2-en-1-one moiety, which contributes to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}

This structure plays a crucial role in its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

CompoundMIC against S. aureusMIC against E. coli
This compoundTBDTBD
Control (Ciprofloxacin)2 µg/mL2 µg/mL

Antiviral Activity

The antiviral potential of this compound is also notable. Studies have explored the effects of piperazine derivatives on viral replication pathways, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .

Anticancer Properties

The compound's anticancer properties are under investigation, particularly regarding its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound is thought to be mediated through its interaction with various receptors in the central nervous system (CNS). The piperazine ring is known for its ability to bind to neurotransmitter receptors, potentially modulating neurotransmitter release and receptor activity, which is essential for its therapeutic effects in CNS disorders .

Study on CNS Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a modulator of dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and depression . The pharmacokinetic profile indicated favorable brain penetration, which is critical for CNS-targeted therapies.

Comparative Analysis

Comparative studies with other piperazine derivatives have illustrated that the presence of the 3-methylphenyl substitution enhances lipophilicity, improving membrane permeability and receptor binding affinity. This structural advantage positions it as a promising candidate for further development in therapeutic applications .

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